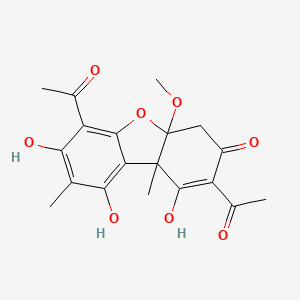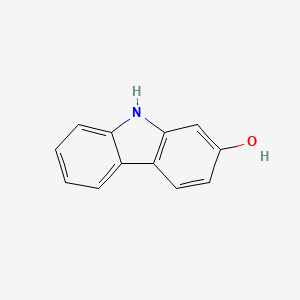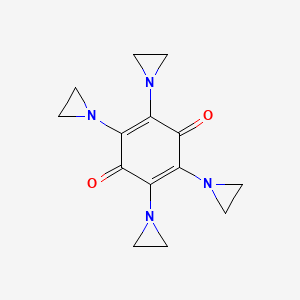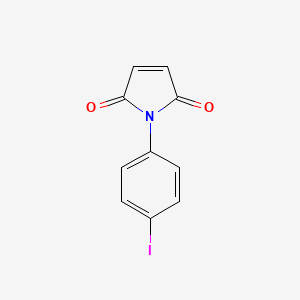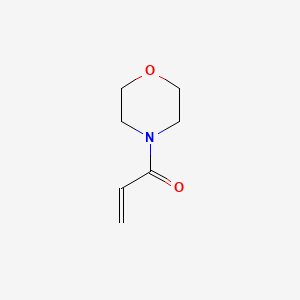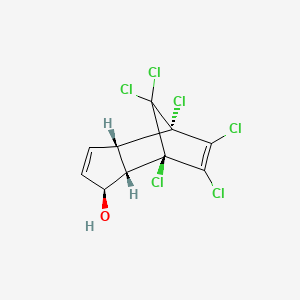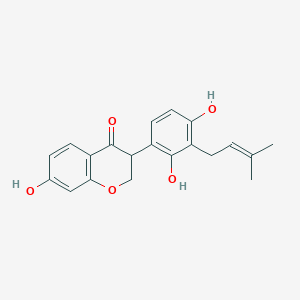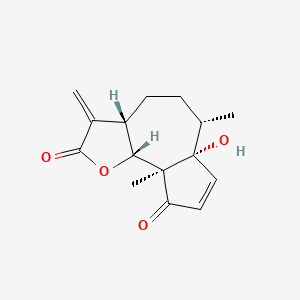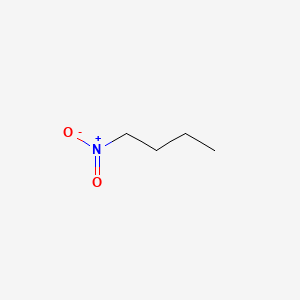![molecular formula C11H10N2O3 B1203815 [(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)
[(1-Hydroxyquinolin-4-ylidene)amino] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Hydroxyquinolin-4-ylidene)amino] acetate is a derivative of quinoline, a heterocyclic aromatic organic compoundIt is known for its interactions with DNA, which makes it a subject of study in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Hydroxyquinolin-4-ylidene)amino] acetate typically involves the acetylation of 4-aminoquinoline 1-oxide. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of quinoline synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are also explored for greener and more efficient production .
Chemical Reactions Analysis
Types of Reactions
[(1-Hydroxyquinolin-4-ylidene)amino] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 4-aminoquinoline 1-oxide.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-aminoquinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-Hydroxyquinolin-4-ylidene)amino] acetate is primarily used in scientific research due to its ability to form adducts with DNA. This property makes it valuable in studying the mechanisms of carcinogenesis and DNA repair.
Mechanism of Action
The mechanism of action of [(1-Hydroxyquinolin-4-ylidene)amino] acetate involves its interaction with DNA. It forms covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations and are used to study the mutagenic and carcinogenic properties of quinoline derivatives. The compound’s ability to form stable DNA adducts makes it a useful tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyaminoquinoline 1-oxide
- Quinoxaline 1,4-di-N-oxides
- Quinolines and Quinolones
Comparison
[(1-Hydroxyquinolin-4-ylidene)amino] acetate is unique due to its specific acetoxy group, which influences its reactivity and interaction with DNA. Compared to 4-Hydroxyaminoquinoline 1-oxide, it has different solubility and reactivity profiles. Quinoxaline 1,4-di-N-oxides and quinolines/quinolones have broader applications in antibacterial and antifungal research, whereas this compound is more focused on DNA interaction studies .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
[(1-hydroxyquinolin-4-ylidene)amino] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-12-10-6-7-13(15)11-5-3-2-4-9(10)11/h2-7,15H,1H3 |
InChI Key |
CKSGBUVEAIXTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)O |
Synonyms |
4-acetoxyaminoquinoline 1-oxide O-acetyl-4-hydroxyaminoquinoline 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1203732.png)
